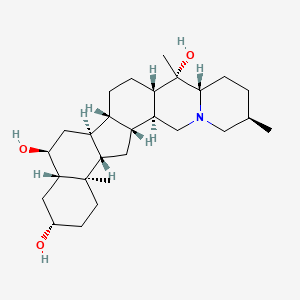
C.I. Reactive Blue 220
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Reactive Blue 220 is a synthetic dye that belongs to the class of reactive dyes. It is commonly used in the textile industry to dye cotton, wool, silk, and other natural fibers. However, recent scientific research has shown that C.I. Reactive Blue 220 has potential applications beyond the textile industry. I. Reactive Blue 220.
Mecanismo De Acción
The mechanism of action of C.I. Reactive Blue 220 is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in oxidative stress and inflammation. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
C.I. Reactive Blue 220 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, inhibit the activity of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. It also induces cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C.I. Reactive Blue 220 has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It also has a high degree of stability and a long shelf life. However, it has some limitations, including its potential toxicity and the need for further studies on its safety and efficacy.
Direcciones Futuras
There are many potential future directions for the use of C.I. Reactive Blue 220. It could be used as a therapeutic agent for the treatment of cancer, inflammation, and oxidative stress-related diseases. It could also be used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it could be used as a photosensitizer for photodynamic therapy. However, further research is needed to fully understand its potential applications and to determine its safety and efficacy.
Conclusion:
In conclusion, C.I. Reactive Blue 220 is a synthetic dye that has potential applications beyond the textile industry. It has been extensively studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in oxidative stress and inflammation. C.I. Reactive Blue 220 has several advantages for lab experiments, but it also has some limitations. There are many potential future directions for the use of C.I. Reactive Blue 220, but further research is needed to fully understand its potential applications and to determine its safety and efficacy.
Métodos De Síntesis
C.I. Reactive Blue 220 is synthesized by the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-aminobenzenesulfonic acid and 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate. The reaction takes place in an aqueous medium at a temperature of 50-60°C and a pH of 9-10. The resulting product is a blue powder that is soluble in water.
Aplicaciones Científicas De Investigación
C.I. Reactive Blue 220 has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. In addition, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
128416-19-3 |
|---|---|
Nombre del producto |
C.I. Reactive Blue 220 |
Fórmula molecular |
C9H20N2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol](/img/structure/B1179501.png)
![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B1179504.png)